REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([Br:11])=[CH:7][N:6]=1)=O.[C:12](=[S:15])([NH2:14])[CH3:13]>C(O)C>[Br:11][C:8]1[CH:9]=[CH:10][C:5]([C:3]2[N:14]=[C:12]([CH3:13])[S:15][CH:2]=2)=[N:6][CH:7]=1
|
Name
|
|
Quantity
|
3.77 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=NC=C(C=C1)Br
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Name
|
|
Quantity
|
32 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.12 g
|
Type
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reactant
|
Smiles
|
C(C)(N)=S
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Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
the reaction stirred for 18 h at 75° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
ADDITION
|
Details
|
the residual solid was dispersed in ethyl acetate (100 mL)
|
Type
|
ADDITION
|
Details
|
treated with saturated sodium bicarbonate solution (100 mL) until no further gas evolution
|
Type
|
WASH
|
Details
|
The combined organics were washed with water (50 mL) and brine (50 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous washes were back-extracted with ethyl acetate (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over magnesium sulfate
|
Type
|
ADDITION
|
Details
|
treated with Darco
|
Type
|
FILTRATION
|
Details
|
filtered through a paper
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography (90 g silica gel, 1-5% methanol in ethyl acetate)
|
Type
|
CUSTOM
|
Details
|
The major product was further purified by flash chromatography (40 g silica gel, 10% ethyl acetate in hexane)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=NC1)C=1N=C(SC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.94 g | |
YIELD: CALCULATEDPERCENTYIELD | 56.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |